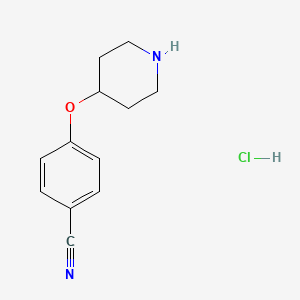

4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-4-yloxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGQMTUMJLRDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591172 | |

| Record name | 4-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333954-90-8 | |

| Record name | Benzonitrile, 4-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333954-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a versatile heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structural features, combining a piperidine ring and a benzonitrile moiety, make it a valuable building block in medicinal chemistry, particularly in the fields of neuroscience and oncology.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing aspects from formulation and bioavailability to pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 333954-90-8 | [2][3] |

| Molecular Formula | C₁₂H₁₅ClN₂O | [2][3] |

| Molecular Weight | 238.72 g/mol | [3] |

| Appearance | Predicted: Solid | [4] |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Predicted: Low in water (for free base) | [4] |

| pKa | Not experimentally determined. | N/A |

| LogP | Predicted (for free base): 1.7 | [5] |

Experimental Protocols for Physicochemical Characterization

To address the data gaps for this compound, this section provides detailed, standardized experimental methodologies for determining its key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 20°C below the estimated melting point.[6][7]

-

The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[6][8] A sharp melting range (typically ≤ 1°C) is indicative of high purity.

-

Aqueous Solubility Determination

Solubility is a crucial factor influencing a drug's absorption and bioavailability. As a hydrochloride salt, this compound is expected to have higher aqueous solubility than its free base form due to the formation of an ionic salt.[9][10]

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a basic nitrogen atom, like the piperidine moiety in the target molecule, the pKa of its conjugate acid is determined. This value is critical for predicting the extent of ionization at physiological pH, which affects solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water.[11] The ionic strength of the solution is typically maintained with a background electrolyte like potassium chloride.[11]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[11]

-

Data Acquisition: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.[11] This can be calculated using the Henderson-Hasselbalch equation.

LogP and LogD Determination

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. LogP refers to the partitioning of the neutral form of the molecule, while LogD accounts for both the neutral and ionized forms at a specific pH.

Methodology: Shake-Flask Method

-

System Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD) are pre-saturated with each other.[12]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then the layers are allowed to separate.[13]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.[14]

-

Calculation:

-

LogP is calculated as the logarithm of the ratio of the concentration of the neutral species in n-octanol to its concentration in water.

-

LogD at a specific pH is calculated as the logarithm of the ratio of the total concentration of the compound (neutral and ionized forms) in n-octanol to the total concentration in the aqueous buffer.[12]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound like this compound.

Caption: Workflow for Physicochemical Profiling.

Potential Biological Significance

While specific signaling pathways directly modulated by this compound have not been extensively reported, its utility as a synthetic intermediate suggests the biological relevance of the core structure. Piperidine and its derivatives are common scaffolds in centrally active pharmaceuticals. The incorporation of this moiety often targets G-protein coupled receptors (GPCRs), ion channels, and transporters in the central nervous system. Further research is required to elucidate the specific biological targets and signaling pathways associated with derivatives of this compound.

Conclusion

This compound is a compound of significant interest for pharmaceutical research and development. This guide has consolidated the available physicochemical data and provided a detailed framework of experimental protocols necessary for a comprehensive characterization. The systematic determination of these properties is a critical step in advancing compounds of this class from discovery to clinical application, enabling a more rational approach to drug design and formulation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 333954-90-8 CAS MSDS (4-(PIPERIDIN-4-YLOXY)-BENZONITRILE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound - CAS:333954-90-8 - Abovchem [abovchem.com]

- 4. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]

- 5. PubChemLite - 4-(piperidin-4-yloxy)benzonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. thinksrs.com [thinksrs.com]

- 9. youtube.com [youtube.com]

- 10. Isolation (Recovery) [chem.ualberta.ca]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. encyclopedia.pub [encyclopedia.pub]

Spectral Data Analysis of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride (CAS Number: 333954-90-8).[1][2][3] Due to the limited availability of published experimental spectra for this specific salt, this document presents predicted data based on the analysis of its constituent functional groups and data from analogous structures. It also outlines detailed experimental protocols for acquiring actual spectral data.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 4-(4-piperidinyloxy)benzonitrile hydrochloride

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 11.0 | br s | 2H | N-H₂⁺ (piperidine) |

| 7.7 - 7.8 | d | 2H | Ar-H (ortho to -CN) |

| 7.1 - 7.2 | d | 2H | Ar-H (ortho to -O) |

| ~4.8 - 5.0 | m | 1H | O-CH (piperidine) |

| ~3.3 - 3.5 | m | 2H | N-CH₂ (piperidine, equatorial) |

| ~3.1 - 3.3 | m | 2H | N-CH₂ (piperidine, axial) |

| ~2.2 - 2.4 | m | 2H | C-CH₂-C (piperidine, equatorial) |

| ~2.0 - 2.2 | m | 2H | C-CH₂-C (piperidine, axial) |

Predicted in DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | Ar-C-O |

| ~134 | Ar-C (ortho to -CN) |

| ~119 | -C≡N |

| ~116 | Ar-C (ortho to -O) |

| ~105 | Ar-C-CN |

| ~72 | O-CH (piperidine) |

| ~42 | N-CH₂ (piperidine) |

| ~29 | C-CH₂-C (piperidine) |

Predicted in DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 203.118 | [M+H]⁺ (protonated free base) |

| 225.100 | [M+Na]⁺ (sodiated free base) |

Predicted for the free base, 4-(Piperidin-4-yloxy)benzonitrile (C₁₂H₁₄N₂O, Exact Mass: 202.11).[4] The hydrochloride salt itself is not typically observed directly in ESI-MS.

IR (Infrared) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 - 2700 | N-H⁺ stretch (ammonium salt) |

| ~2225 | C≡N stretch (nitrile) |

| ~1605, ~1510 | C=C stretch (aromatic) |

| ~1250 | C-O-C stretch (aryl ether) |

| ~1170 | C-N stretch (piperidine) |

Predicted as a solid (KBr pellet or thin film)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. Given the hydrochloride salt's polarity, DMSO-d₆ is often a good choice to ensure solubility and to observe exchangeable protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: DMSO-d₆

-

Temperature: 25 °C

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: DMSO-d₆

-

Temperature: 25 °C

-

Spectral Width: 0 to 180 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water (50:50) at a concentration of approximately 10 µg/mL.

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-30 V

-

Source Temperature: 100-120 °C

-

Desolvation Temperature: 250-350 °C

-

Mass Range: 50-500 m/z

Data Analysis:

-

Identify the peak corresponding to the protonated molecule of the free base ([M+H]⁺).

-

Look for other common adducts, such as the sodium adduct ([M+Na]⁺).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6][7]

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[6][7]

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound - CAS:333954-90-8 - Abovchem [abovchem.com]

- 2. parchem.com [parchem.com]

- 3. 333954-90-8 CAS MSDS (4-(PIPERIDIN-4-YLOXY)-BENZONITRILE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. PubChemLite - 4-(piperidin-4-yloxy)benzonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. Due to the limited availability of a publicly accessible, fully characterized ¹H NMR spectrum for this specific hydrochloride salt, this guide presents a predicted spectrum based on the analysis of its constituent parts: the 4-cyanophenoxy group and the protonated piperidine ring. The predictions are derived from established principles of NMR spectroscopy and data from closely related chemical structures.

This document offers a comprehensive overview of the anticipated chemical shifts, multiplicities, and coupling constants. It also includes a detailed, generalized experimental protocol for the acquisition of a ¹H NMR spectrum for a similar amine hydrochloride salt, along with visual representations of the molecule's structure and the experimental workflow.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These values are estimations based on the analysis of analogous compounds. The proton numbering scheme is provided in the chemical structure diagram.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-1, H-5 | ~ 7.6 - 7.8 | Doublet | 2H | ~ 8.0 - 9.0 |

| H-2, H-4 | ~ 7.0 - 7.2 | Doublet | 2H | ~ 8.0 - 9.0 |

| H-3 | ~ 4.7 - 4.9 | Multiplet | 1H | - |

| H-6, H-10 (equatorial) | ~ 3.3 - 3.5 | Multiplet | 2H | - |

| H-6, H-10 (axial) | ~ 3.1 - 3.3 | Multiplet | 2H | - |

| H-7, H-9 (equatorial) | ~ 2.2 - 2.4 | Multiplet | 2H | - |

| H-7, H-9 (axial) | ~ 2.0 - 2.2 | Multiplet | 2H | - |

| NH₂⁺ | ~ 9.0 - 10.0 | Broad Singlet | 2H | - |

Note on Predictions: The chemical shifts for the piperidine ring protons (H-6 to H-10) are particularly sensitive to the protonation state of the nitrogen atom. In the hydrochloride salt, the nitrogen is protonated, leading to a significant downfield shift of the adjacent protons (H-6, H-10) compared to the free base. The exact chemical shifts can also be influenced by the solvent used and the concentration of the sample. The NH₂⁺ signal is expected to be a broad singlet and may exchange with residual water in the solvent, which could affect its intensity and position.

Structural and Pathway Diagrams

To visualize the molecular structure and the analytical workflow, the following diagrams have been generated using Graphviz (DOT language).

Caption: Chemical structure of this compound.

Caption: Experimental workflow for ¹H NMR spectrum analysis.

Experimental Protocols

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of an amine hydrochloride salt such as this compound.

1. Sample Preparation:

-

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

-

5 mm NMR tube of good quality

-

Pasteur pipette and bulb

-

Small vial

-

-

Procedure:

-

Accurately weigh approximately 5-10 mg of the hydrochloride salt into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for hydrochloride salts due to its ability to dissolve polar compounds and its exchangeable proton signal appearing at a distinct chemical shift.

-

Gently agitate the vial to dissolve the sample completely. Sonication may be used to aid dissolution if necessary.

-

Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid introducing any solid particles. If particulates are present, filter the solution through a small plug of cotton or glass wool in the pipette.

-

Ensure the sample height in the NMR tube is sufficient for the instrument's detector, typically around 4-5 cm.

-

2. NMR Instrument Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Typical Parameters:

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the field frequency onto the deuterium signal of the solvent.

-

Tuning and Matching: Tune and match the probe to the appropriate frequency for ¹H nuclei.

-

Shimming: Shim the magnetic field to achieve homogeneity, which will result in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

-

Spectral Width: A spectral width of 12-16 ppm is generally appropriate.

-

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J-values) for each signal.

-

Structure Assignment: Correlate the processed spectral data with the molecular structure to assign each signal to its corresponding proton(s).

This guide provides a foundational understanding of the ¹H NMR analysis of this compound for professionals in the field of drug development and chemical research. The provided data and protocols should facilitate the characterization and quality control of this compound.

An In-depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages data from structurally similar molecules and established principles of ¹³C NMR spectroscopy to offer a reliable prediction of its chemical shifts. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in drug discovery and development workflows.

Introduction

This compound is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and verification of such molecules. Specifically, ¹³C NMR provides critical information about the carbon skeleton of a molecule. This guide presents a predicted ¹³C NMR spectrum for the title compound, offering a valuable reference for researchers working with this and related substances.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from the analysis of ¹³C NMR data for analogous structures, including 4-substituted benzonitriles and 4-substituted piperidines. The formation of the hydrochloride salt is anticipated to have a minor deshielding effect on the piperidine ring carbons, particularly those alpha to the nitrogen atom, compared to the free base.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (C≡N) | ~118 | Typical chemical shift for a nitrile carbon. |

| C2 (C-CN) | ~106 | Quaternary carbon of the benzonitrile, shifted downfield by the nitrile group. |

| C3, C5 | ~134 | Aromatic CH carbons ortho to the nitrile group. |

| C4, C6 | ~116 | Aromatic CH carbons meta to the nitrile group and ortho to the ether oxygen. |

| C7 (C-O) | ~162 | Aromatic carbon attached to the ether oxygen, significantly deshielded. |

| C8 (CH-O) | ~72 | Piperidine carbon attached to the ether oxygen. |

| C9, C11 | ~42 | Piperidine carbons alpha to the nitrogen, deshielded due to protonation. |

| C10 | ~30 | Piperidine carbon beta to the nitrogen. |

Methodology for Prediction

The prediction of the ¹³C NMR chemical shifts was based on the following logical steps, illustrated in the workflow diagram below:

-

Substructure Analysis : The target molecule was dissected into its primary structural fragments: a 4-oxybenzonitrile moiety and a 4-substituted piperidinium ring.

-

Database Search for Analogs : A comprehensive search of chemical databases was performed to find experimental ¹³C NMR data for compounds containing these substructures.

-

Analysis of Substituent Effects : The chemical shifts of the parent structures (benzonitrile and piperidine) were compared with their substituted derivatives to understand the electronic effects of the ether linkage and the nitrile group.

-

Effect of Protonation : The effect of hydrochloride salt formation on the piperidine ring carbons was estimated based on literature data for similar piperidinium salts. Generally, protonation of the nitrogen atom leads to a downfield shift (deshielding) of the adjacent carbons (C9 and C11).

-

Compilation of Predicted Shifts : The predicted chemical shifts were compiled by combining the information gathered from the analysis of analogous structures and substituent effects.

Caption: Workflow for predicting ¹³C NMR chemical shifts.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts to the specific carbon atoms of this compound is illustrated below. The numbering of the carbon atoms is provided for clarity.

Navigating the Fragmentation Landscape: A Technical Guide to the Mass Spectrometry of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. In the absence of publicly available experimental data for this specific compound, this guide synthesizes established fragmentation principles for its core piperidine and benzonitrile moieties to predict its behavior under mass spectrometric analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry who are working with this or structurally related compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 4-(Piperidin-4-yloxy)benzonitrile is expected to be influenced by the ionization technique employed, with electrospray ionization (ESI) being a common method for such polar molecules. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is the expected precursor ion. The molecular formula of the free base is C12H14N2O, with a monoisotopic mass of 202.1106 Da. The hydrochloride salt has a molecular formula of C12H15ClN2O and a formula weight of 238.71 g/mol [1]. The fragmentation of the protonated molecule is likely to proceed through several key pathways involving the piperidine ring, the ether linkage, and the benzonitrile group.

The piperidine ring is prone to characteristic cleavages, often initiated by the protonated nitrogen atom.[2] Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, is a common fragmentation route for piperidine derivatives.[2] Ring-opening reactions can also occur. The benzonitrile moiety is relatively stable; however, fragmentation can involve the loss of the cyano group or cleavage of the ether bond.[3][4]

The proposed fragmentation pathways are illustrated in the diagram below.

References

- 1. 333954-90-8 CAS MSDS (4-(PIPERIDIN-4-YLOXY)-BENZONITRILE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 4. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solid State: A Technical Guide to the Crystal Structure of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure determination of piperidine-containing benzonitrile derivatives, with a specific focus on the structural characteristics of this class of compounds. Due to the absence of publicly available crystallographic data for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride, this paper presents a comprehensive analysis of the closely related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, as a case study. The methodologies and data interpretation are broadly applicable to the crystallographic analysis of similar small molecules.

Introduction

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), crystal structure analysis is a critical component of drug development, informing formulation strategies and ensuring batch-to-batch consistency. The piperidine and benzonitrile moieties are common fragments in a wide range of biologically active molecules. Therefore, a detailed understanding of their solid-state conformation and intermolecular interactions is of significant interest to the scientific community.

This guide will detail the experimental protocols for single-crystal X-ray diffraction, present the crystallographic data in a structured format, and visualize the experimental workflow.

Experimental Protocols

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis and structure refinement.

Synthesis and Crystallization

The initial and often most challenging step is the growth of a single crystal of sufficient size and quality. For the representative compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, a red crystalline powder was obtained after reacting 1-(piperidin-4-yl)piperidine with 4-fluorobenzonitrile in DMSO, followed by extraction. Single crystals suitable for X-ray diffraction were then grown by recrystallization from a methanol solution over five days.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. Modern diffractometers, such as a Rigaku Saturn CCD area-detector, are commonly used for this purpose. The crystal is cooled to a low temperature, typically around 113 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods, which are computational techniques that predict the phases of the structure factors. This initial solution provides an electron density map, from which a preliminary model of the molecule can be built.

The atomic positions and other parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that minimizes the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Crystallographic Data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

The following tables summarize the key crystallographic data for the representative compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile[1].

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₇H₂₃N₃ |

| Formula Weight | 269.38 |

| Temperature | 113 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.090(2) Å |

| b | 11.100(2) Å |

| c | 13.446(3) Å |

| α | 90° |

| β | 100.72(3)° |

| γ | 90° |

| Volume | 1479.7(5) ų |

| Z | 4 |

| Calculated Density | 1.208 Mg/m³ |

| Absorption Coefficient | 0.074 mm⁻¹ |

| F(000) | 584 |

| Data Collection | |

| Theta range for data collection | 2.58 to 27.91° |

| Reflections collected | 11970 |

| Independent reflections | 3500 [R(int) = 0.0321] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3500 / 0 / 182 |

| Goodness-of-fit on F² | 1.121 |

| Final R indices [I>2sigma(I)] | R1 = 0.0383, wR2 = 0.1112 |

| R indices (all data) | R1 = 0.0463, wR2 = 0.1158 |

| Largest diff. peak and hole | 0.270 and -0.190 e.Å⁻³ |

Structural Analysis

The crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile reveals several key features. Both piperidine rings adopt a chair conformation, which is the most stable conformation for this ring system. The crystal packing is primarily governed by van der Waals interactions.

The asymmetric unit contains one molecule of the compound. The overall geometry of the molecule is not planar, with the two piperidine rings being oriented at an angle to the benzonitrile group.

Conclusion

This technical guide has outlined the process of determining the crystal structure of a small organic molecule, using 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile as a representative example for the this compound class of compounds. The provided data and methodologies serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. A thorough understanding of the solid-state structure is paramount for the rational design of new molecules with desired properties and for the development of robust and reliable drug products.

References

In-depth Technical Guide: Solubility of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a key chemical intermediate in the pharmaceutical industry, recognized for its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, which incorporates a piperidine ring, a benzonitrile group, and an ether linkage, makes it a versatile scaffold. The hydrochloride salt form is commonly used to enhance the compound's stability and aqueous solubility.

A comprehensive understanding of the solubility of this compound in organic solvents is crucial for a range of applications, including optimizing reaction conditions, developing effective purification and crystallization methods, and formulating drug products. This technical guide serves as a foundational resource, providing a detailed experimental protocol for determining the solubility of this compound, given the current absence of extensive quantitative data in public literature.

Physicochemical Properties

-

IUPAC Name: 4-(piperidin-4-yloxy)benzonitrile;hydrochloride

-

Chemical Formula: C₁₂H₁₅ClN₂O

-

Molecular Weight: 238.72 g/mol [1]

-

CAS Number: 333954-90-8[1]

The structure of this compound contains both non-polar components (the benzene and piperidine rings) and polar functional groups (the nitrile, ether, and particularly the protonated amine of the hydrochloride salt). This amphiphilic character suggests that its solubility will vary significantly depending on the polarity of the solvent. As a hydrochloride salt, it is expected to be more soluble in polar solvents, especially polar protic solvents capable of hydrogen bonding, compared to its free base form. Conversely, its solubility is likely to be limited in non-polar, aprotic solvents.

Solubility Data

A thorough review of scientific databases and literature indicates a scarcity of publicly available quantitative solubility data for this compound in organic solvents. To address this gap and support ongoing research, this guide provides a standardized template for recording experimentally determined solubility values.

Table 1: Template for Experimental Solubility Data of this compound

| Organic Solvent | Chemical Class | Temperature (°C) | Quantitative Solubility (mg/mL) | Observations |

| e.g., Methanol | Protic Polar | 25 | Data to be determined | |

| e.g., Ethanol | Protic Polar | 25 | Data to be determined | |

| e.g., Isopropanol | Protic Polar | 25 | Data to be determined | |

| e.g., Dichloromethane | Aprotic Polar | 25 | Data to be determined | |

| e.g., Acetone | Aprotic Polar | 25 | Data to be determined | |

| e.g., Acetonitrile | Aprotic Polar | 25 | Data to be determined | |

| e.g., Ethyl Acetate | Aprotic Polar | 25 | Data to be determined | |

| e.g., Toluene | Non-Polar | 25 | Data to be determined | |

| e.g., Heptane | Non-Polar | 25 | Data to be determined | |

| e.g., Tetrahydrofuran (THF) | Aprotic Polar | 25 | Data to be determined | |

| e.g., Dimethylformamide (DMF) | Aprotic Polar | 25 | Data to be determined | |

| e.g., Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 25 | Data to be determined |

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for its implementation.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps and inert liners

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Vials: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with a saturated solution has been achieved.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Equilibration: Tightly seal the vials to prevent solvent loss. Place the vials in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically between 24 and 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the specified temperature for at least 2 hours to permit the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately pass the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

-

Sample Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration into the linear dynamic range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the precise concentration of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL.

-

Replication: For statistical validity, each solubility measurement should be performed in triplicate.

Mandatory Visualizations

Experimental Workflow Diagram

The diagram below outlines the sequential steps of the shake-flask method for determining thermodynamic solubility.

Caption: A flowchart of the shake-flask solubility determination method.

Logical Diagram for Solvent Selection

The selection of an appropriate solvent is a critical decision that depends on the specific application. The following decision tree illustrates a logical approach to this process.

References

4-(Piperidin-4-yloxy)benzonitrile hydrochloride lipophilicity and LogP values

An In-Depth Technical Guide to the Lipophilicity and LogP of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Introduction to Lipophilicity in Drug Development

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical property in drug discovery and design.[1][2][3] It plays a pivotal role in determining the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[1][2][4] A delicate balance between lipophilicity and hydrophilicity is essential for a compound to successfully navigate the biological milieu, from dissolution in aqueous fluids to permeation across lipid-based cell membranes.[4][5]

The most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).[6]

-

LogP is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6][7] It is a constant for a given molecule in its non-ionized form.[8]

-

LogD is the logarithm of the ratio of the sum of the concentrations of all species (ionized and non-ionized) of a compound in the lipid phase to the sum of the concentrations of all species in the aqueous phase at a specific pH.[5][8][9] For ionizable compounds, LogD is the more relevant descriptor at physiological pH.[6][9]

Controlling lipophilicity within an optimal range (often suggested as a LogP/LogD between 1 and 3) can significantly improve a compound's quality and its likelihood of therapeutic success by minimizing issues like poor solubility, high metabolic clearance, and toxicity.[4][10]

Physicochemical Properties of this compound

4-(Piperidin-4-yloxy)benzonitrile is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[11][12] As the hydrochloride salt, it is an ionizable compound due to the basic piperidine nitrogen. This characteristic is crucial for understanding its lipophilicity. At physiological pH (around 7.4), the piperidine ring is expected to be protonated, significantly influencing its partitioning behavior.

Quantitative Data

| Parameter | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 333954-90-8 | [13][14] |

| Molecular Formula | C₁₂H₁₅ClN₂O | [13] |

| Molecular Weight | 238.72 g/mol | [13] |

| Predicted XlogP (free base) | 1.7 | [15] |

The Relationship Between LogP, LogD, and pH

For an ionizable basic compound like 4-(Piperidin-4-yloxy)benzonitrile, LogD is a function of both its intrinsic LogP (of the neutral form) and its acid dissociation constant (pKa) at a given pH. The piperidine moiety will be largely protonated at acidic and physiological pH, rendering the molecule more hydrophilic and thus lowering its LogD value compared to its LogP. At higher (more basic) pH values, the molecule becomes deprotonated and more lipophilic, causing the LogD value to approach the LogP value.

References

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The influence of lipophilicity in drug discovery and design. | Sigma-Aldrich [merckmillipore.com]

- 3. tandfonline.com [tandfonline.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. LogD/LogP - Enamine [enamine.net]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound - CAS:333954-90-8 - Abovchem [abovchem.com]

- 14. parchem.com [parchem.com]

- 15. PubChemLite - 4-(piperidin-4-yloxy)benzonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]

The Elusive Mechanism: A Technical Guide to 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride and its Derivatives in Drug Discovery

Disclaimer: This technical guide addresses the current scientific understanding of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. Extensive research indicates that this compound is primarily utilized as a versatile chemical intermediate in the synthesis of pharmacologically active molecules. As of the current date, there is no publicly available scientific literature detailing a direct mechanism of action for this compound itself. Therefore, this document will focus on its pivotal role as a scaffold in the development of novel therapeutics and will provide an in-depth analysis of the mechanisms of action of its prominent, biologically active derivatives.

Introduction: A Scaffold for Innovation

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structure, featuring a piperidine ring linked to a benzonitrile moiety via an ether bond, provides a robust and adaptable framework for the design of targeted therapies. Researchers have successfully modified this core structure to develop potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases. This guide will explore two such avenues of research: the inhibition of the Hedgehog signaling pathway and the targeting of the c-Met proto-oncogene.

Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma. Consequently, inhibitors of the Hh pathway are of significant therapeutic interest.

Indole-Based Derivatives as Smoothened Antagonists

A notable derivative of the 4-(piperidin-4-yloxy)benzonitrile scaffold is the novel indole derivative, LKD1214 . This compound has demonstrated potent inhibitory activity against the Hh pathway by targeting Smoothened (SMO), a key signal transducer in the pathway.

| Compound | Target | Assay | IC50 (µM) |

| LKD1214 | Hedgehog Signaling | 8xGli-luciferase reporter assay | 0.023[1] |

The inhibitory activity of LKD1214 on the Hedgehog signaling pathway was determined using a Gli-luciferase reporter assay in NIH3T3 cells.[1] These cells were stably transfected with a reporter construct containing eight tandem copies of the Gli-binding site upstream of a firefly luciferase gene.

-

Cell Culture: NIH3T3 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Cells were transfected with the 8xGli-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: Following transfection, cells were treated with varying concentrations of LKD1214 or a vehicle control.

-

Luciferase Assay: After a 24-48 hour incubation period, cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to control for transfection efficiency. The IC50 value was calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Hedgehog signaling pathway with LKD1214 inhibition of SMO.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers and is associated with poor prognosis and drug resistance.

4-(Pyridin-4-yloxy)benzamide Derivatives as c-Met Inhibitors

Derivatives of 4-(pyridin-4-yloxy)benzamide, which can be synthesized from the this compound scaffold, have been identified as potent inhibitors of c-Met kinase.

| Compound Series | Target | Assay | IC50 Range (nM) |

| 4-(pyridin-4-yloxy)phenyl derivatives | c-Met Kinase | Kinase Activity Assay | 8.6 - 81[2] |

A common method to determine the in vitro inhibitory activity of compounds against c-Met kinase is a biochemical assay, often utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Reagents: Recombinant human c-Met kinase domain, a suitable peptide or protein substrate (e.g., poly-Glu-Tyr), ATP, and a detection system including a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin.

-

Assay Procedure:

-

The c-Met enzyme, substrate, and test compound (at various concentrations) are pre-incubated in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).

-

The reaction is stopped by the addition of EDTA.

-

The detection reagents are added, and the mixture is incubated to allow for antibody-antigen binding.

-

-

Data Acquisition: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The percent inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.

Simplified c-Met signaling pathway and its inhibition.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be elucidated, its significance in drug discovery is undeniable. The piperidine and benzonitrile moieties provide a privileged scaffold that has been successfully exploited to generate potent and selective inhibitors of critical oncogenic pathways. The examples of Hedgehog and c-Met pathway inhibitors highlight the versatility of this chemical starting material.

Future research should focus on further exploring the chemical space around the 4-(piperidin-4-yloxy)benzonitrile core to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a thorough investigation into the potential intrinsic biological activity of the parent compound, although currently unknown, could reveal novel pharmacological properties and expand its utility in drug development. The continued exploration of derivatives from this scaffold holds significant promise for the future of targeted cancer therapy.

References

4-(Piperidin-4-yloxy)benzonitrile Hydrochloride: A Technical Guide to Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a synthetic compound featuring a piperidine ring linked via an ether to a benzonitrile group. While direct research on this specific molecule is limited, its structural motifs are prevalent in a variety of biologically active agents. This technical guide consolidates available information on structurally related compounds to postulate and explore the potential biological targets of this compound. Based on a comprehensive review of existing literature and patent filings, this document outlines plausible molecular targets, including the Dopamine D4 receptor, Akt kinase, and the Histamine H3 receptor. Detailed experimental protocols for target validation and characterization are provided, alongside a summary of safety and handling information for the compound. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related chemical scaffolds.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure combines a polar piperidine ring with a more lipophilic benzonitrile moiety, suggesting it may possess properties suitable for interacting with biological macromolecules.

| Property | Value | Source |

| CAS Number | 333954-90-8 | [1] |

| Molecular Formula | C12H15ClN2O | [1] |

| Molecular Weight | 238.72 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Solubility | Low in water (predicted for free base) | [2] |

Potential Biological Targets and Rationale

The chemical architecture of this compound bears resemblance to established pharmacophores known to interact with several key biological targets implicated in a range of pathologies.

Dopamine D4 Receptor Antagonism

The piperidine-ether-aromatic scaffold is a recognized pharmacophore for Dopamine D4 receptor (D4R) antagonists. Structurally analogous compounds have demonstrated high-affinity binding to the D4R. Antagonism of the D4R is a therapeutic strategy being explored for neuropsychiatric disorders.

Akt Kinase Inhibition

Substituted piperidine derivatives have been identified as inhibitors of Akt (Protein Kinase B), a serine/threonine kinase that is a central node in cell signaling pathways regulating cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making Akt a compelling oncology target.

Histamine H3 Receptor Antagonism

The piperidine moiety is a common feature in antagonists of the Histamine H3 receptor (H3R). H3R antagonists are of interest for the treatment of neurological and cognitive disorders due to their ability to modulate the release of various neurotransmitters in the central nervous system.

Experimental Protocols for Target Validation

The following section details experimental methodologies that can be employed to investigate the interaction of this compound with its potential biological targets.

Synthesis of this compound

A plausible synthetic route to this compound involves a Williamson ether synthesis followed by deprotection and salt formation.

Protocol:

-

Ether Formation: React 4-hydroxybenzonitrile with a suitable N-protected 4-halopiperidine (e.g., N-Boc-4-fluoropiperidine) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

-

Deprotection: Remove the N-protecting group (e.g., Boc) from the resulting intermediate using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Salt Formation: Treat the deprotected piperidine derivative with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Purification: The final product can be purified by recrystallization from an appropriate solvent system.

In Vitro Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the human Dopamine D4 receptor.

Methodology:

-

Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human Dopamine D4 receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: Employ a suitable radioligand, such as [³H]-spiperone, at a concentration close to its Kd.

-

Competitive Binding: Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Objective: To measure the inhibitory effect (IC50) of the test compound on Akt kinase activity.

Methodology:

-

Enzyme and Substrate: Use a purified recombinant human Akt1 enzyme and a suitable substrate (e.g., a synthetic peptide with a phosphorylation site for Akt).

-

Assay Principle: The assay can be based on various detection methods, such as radiometric (using [γ-³²P]ATP), fluorescence polarization, or luminescence (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: Incubate the Akt1 enzyme with varying concentrations of this compound, followed by the addition of the substrate and ATP to initiate the kinase reaction.

-

Detection: After a defined incubation period, measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Objective: To determine the binding affinity (Ki) of the test compound for the human Histamine H3 receptor.

Methodology:

-

Membrane Preparation: Use cell membranes from a cell line stably expressing the human Histamine H3 receptor.

-

Radioligand: A suitable radioligand for the H3 receptor is [³H]-Nα-methylhistamine.

-

Competitive Binding: Perform a competitive binding assay similar to the one described for the Dopamine D4 receptor, incubating the membranes with the radioligand and a range of concentrations of the test compound.

-

Detection and Analysis: Separate bound and free radioligand and determine the IC50 and Ki values as previously described.

Cellular Assays

Objective: To assess the ability of the compound to inhibit Akt signaling in a cellular context.

Methodology:

-

Cell Line: Use a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PC-3 prostate cancer cells).

-

Treatment: Treat the cells with increasing concentrations of this compound for a specified duration.

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blot Analysis: Perform Western blotting to detect the phosphorylation levels of Akt (at Ser473 and Thr308) and its downstream targets (e.g., GSK3β, PRAS40). Use antibodies specific for both the phosphorylated and total forms of the proteins to assess the specific inhibition of phosphorylation.

In Vivo Efficacy Studies

Models: Rodent models of schizophrenia, such as those induced by phencyclidine (PCP) or amphetamine, can be used to assess the antipsychotic potential of the compound.

Assessment: Measure behavioral endpoints like hyperlocomotion, prepulse inhibition of the startle reflex, and social interaction.

Models: Establish tumor xenografts in immunocompromised mice using a cancer cell line that is sensitive to Akt inhibition.

Assessment: Administer the compound to the tumor-bearing mice and monitor tumor growth over time. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pAkt).

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the proposed experiments.

Table 1: In Vitro Binding Affinities

| Target | Radioligand | IC50 (nM) | Ki (nM) |

| Dopamine D4 Receptor | [³H]-spiperone | ||

| Histamine H3 Receptor | [³H]-Nα-methylhistamine |

Table 2: In Vitro Enzyme Inhibition

| Kinase | IC50 (nM) |

| Akt1 | |

| Akt2 | |

| Akt3 |

Table 3: Cellular Activity

| Cell Line | Assay | IC50 (µM) |

| PC-3 | pAkt (Ser473) Inhibition | |

| PC-3 | Cell Proliferation (e.g., MTT) |

Visualizations

Signaling Pathways

Caption: Simplified PI3K/Akt signaling pathway.

Experimental Workflows

Caption: General workflow for target validation.

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures: Use personal protective equipment, including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

Conclusion

While direct biological data for this compound is not yet available in the public domain, its structural features strongly suggest potential interactions with the Dopamine D4 receptor, Akt kinase, and the Histamine H3 receptor. This technical guide provides a comprehensive framework for initiating the investigation of this compound's pharmacological profile. The outlined experimental protocols offer a clear path for target identification, validation, and preclinical characterization. Further research into this and related molecules could uncover novel therapeutic agents for a variety of diseases.

References

An In-Depth Technical Guide to the Safety, Handling, and Properties of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available physicochemical properties of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride (CAS RN: 333954-90-8). This document is intended to serve as a vital resource for laboratory personnel and drug development professionals to ensure the safe and effective use of this compound in a research environment.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound incorporating a piperidine ring, a benzonitrile moiety, and a hydrochloride salt.[1] While extensive experimental data for this specific salt is limited, the available information and data from its free base and related structures are summarized below.

Table 1: Physicochemical Properties of 4-(Piperidin-4-yloxy)benzonitrile and its Hydrochloride Salt

| Property | Value | Source/Comment |

| Chemical Name | This compound | [2] |

| CAS Number | 333954-90-8 | [2] |

| Molecular Formula | C₁₂H₁₅ClN₂O | [2] |

| Molecular Weight | 238.72 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | [2] |

| Melting Point | Not available. Data for related benzonitrile derivatives vary widely based on substitution. For example, 4-(p-tolyloxy)benzonitrile has a melting point of 70-76 °C. | |

| Boiling Point | Not available. | |

| Solubility | Low water solubility is predicted for the free base due to the non-polar nature of the piperidine and benzene rings. The hydrochloride salt form is expected to have enhanced aqueous solubility. | [3] |

| Storage Temperature | Store at room temperature, keep dry and cool. | [2] |

Hazard Identification and Toxicology

The primary hazards associated with this compound stem from its benzonitrile and piperidine functionalities. Benzonitrile compounds can be toxic, and piperidine is a corrosive and flammable substance.[4][5] The available GHS hazard classifications for the hydrochloride salt indicate that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1]

Table 2: GHS Hazard and Precautionary Statements for this compound

| Classification | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P264 | Wash skin thoroughly after handling | |

| P270 | Do not eat, drink or smoke when using this product | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P330 | Rinse mouth |

Toxicological Data Summary:

-

Piperidine: Oral LD50 in rats ranges from 133 to 740 mg/kg. It is classified as toxic in contact with skin and by inhalation.[4]

-

Benzonitrile: While some sources suggest benzonitrile may not release cyanide in the body, it is still considered toxic.[5] Overexposure can lead to symptoms like headache, dizziness, and respiratory distress.[6]

Given the presence of the nitrile group, caution should be exercised to avoid conditions that could lead to the release of hydrogen cyanide, such as contact with strong acids.[7]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles and a face shield should be worn, especially when there is a risk of splashing.[7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[7]

-

Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Prevent the formation of dust and aerosols.[7]

-

Keep away from heat, sparks, and open flames.[8]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Keep segregated from incompatible substances such as strong oxidizing agents and acids.[3]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[9] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention.[9] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation and breathing vapors.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[9]

-

Containment and Cleaning Up: Collect the spilled material and place it in a suitable, closed container for disposal.[9]

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not widely published, general procedures for handling potent chemical compounds should be followed. The logical workflows for safe handling and in case of an emergency are depicted below.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activity or signaling pathways associated with this compound. As a substituted piperidine, it may have a wide range of potential pharmacological activities.[10] The benzonitrile moiety is also found in various bioactive molecules. Further research is required to elucidate its mechanism of action and biological targets.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a chemical compound with potential applications in research and drug development. Due to the limited availability of comprehensive safety data, a cautious approach is warranted. Researchers and scientists must adhere to strict safety protocols, including the use of appropriate personal protective equipment and handling all procedures within a chemical fume hood. The information provided in this guide, based on available data and the known hazards of related compounds, should be used to inform safe laboratory practices. A thorough risk assessment should be performed before commencing any work with this compound.

References

- 1. This compound - CAS:333954-90-8 - Abovchem [abovchem.com]

- 2. 333954-90-8 CAS MSDS (4-(PIPERIDIN-4-YLOXY)-BENZONITRILE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein are based on established synthetic transformations and are intended to be a practical resource for laboratory-scale preparation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The piperidin-4-yloxy-benzonitrile scaffold is of significant interest as it has been identified in molecules targeting Sterol O-acyltransferase 1 (SOAT1), an enzyme implicated in cholesterol metabolism and associated with diseases such as atherosclerosis, Alzheimer's disease, and certain cancers.[1][2] This application note outlines a reliable two-step synthetic route, commencing with a Williamson ether synthesis to couple a protected piperidinol with a benzonitrile derivative, followed by deprotection to yield the desired hydrochloride salt.

Synthetic Scheme

The synthesis of this compound is typically achieved through a two-step process:

-

Step 1: Williamson Ether Synthesis. Reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-fluorobenzonitrile in the presence of a strong base to form tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.

-

Step 2: Boc Deprotection. Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield 4-(Piperidin-4-yloxy)benzonitrile as its hydrochloride salt.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | Starting Material |

| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | Starting Material |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Reagent (Base) |

| tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | C₁₇H₂₂N₂O₃ | 318.37 | Intermediate |

| Hydrogen Chloride (4M in 1,4-Dioxane) | HCl | 36.46 | Reagent (Acid) |